7-chloro-1H-indole-5-carbonitrile
Description
7-Chloro-1H-indole-5-carbonitrile is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of a chloro substituent at the 7th position and a cyano group at the 5th position of the indole ring makes 7-chloro-1H-indole-5-carbonitrile a compound of interest in various fields of scientific research.
Properties
Molecular Formula |
C9H5ClN2 |
|---|---|
Molecular Weight |
176.60 g/mol |
IUPAC Name |
7-chloro-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C9H5ClN2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-4,12H |
InChI Key |
IXYVPOIXYSXJOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed Larock indole synthesis, which allows for the formation of highly functionalized indole units .
Industrial Production Methods: Industrial production of 7-chloro-1H-indole-5-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction setups, such as continuous flow reactors, can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions occur readily.
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Substitution: Amines, thiols, alkoxides, and other nucleophiles in the presence of suitable bases or catalysts.
Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate, chromium trioxide) and reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Pharmaceutical Applications
7-Chloro-1H-indole-5-carbonitrile is primarily explored for its potential therapeutic properties. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds derived from indole structures, including 7-chloro-1H-indole-5-carbonitrile, exhibit anticancer properties. A study highlighted the compound's ability to inhibit specific protein kinases involved in cancer progression, suggesting its potential as an anticancer agent .
DYRK1A Inhibition
The compound has been identified as a fragment template for developing dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitors. Molecular docking studies have shown that modifications of the indole structure can lead to novel inhibitors with submicromolar activity in cell culture assays . This highlights its role in addressing neurodegenerative diseases linked to DYRK1A dysregulation.
Antibacterial Properties
Recent studies have explored the antibacterial efficacy of 7-chloro-1H-indole-5-carbonitrile against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated improved activity against various strains, indicating its potential as a lead compound for developing new antibiotics .
Organic Synthesis Applications
In addition to its biological applications, 7-chloro-1H-indole-5-carbonitrile plays a crucial role in organic synthesis.
Synthetic Intermediates
The compound serves as an intermediate in the synthesis of other complex molecules, particularly those used in pharmaceuticals. Its unique chemical properties facilitate various reactions, making it valuable for synthesizing diverse chemical entities .
Reaction Mechanisms
The presence of chlorine and carbonitrile groups at specific positions on the indole ring enhances the reactivity of 7-chloro-1H-indole-5-carbonitrile. This specificity allows for selective reactions that can be harnessed in synthetic pathways, leading to higher yields and purities in product formation.
Case Study: DYRK1A Inhibitors
A series of indole derivatives were synthesized based on the structure of 7-chloro-1H-indole-5-carbonitrile to evaluate their inhibitory effects on DYRK1A. The study utilized molecular docking and in vitro assays, revealing promising candidates with effective inhibition profiles .
Case Study: Antibacterial Activity
In a comparative study of antibacterial agents, 7-chloro-1H-indole-5-carbonitrile was tested against MRSA strains. The results demonstrated a significant reduction in bacterial growth at low concentrations, establishing its potential as an effective antibacterial agent .
Data Tables
| Application Area | Specific Use | Findings |
|---|---|---|
| Pharmaceuticals | Anticancer Agent | Inhibits protein kinases involved in cancer |
| Pharmaceuticals | DYRK1A Inhibitor | Submicromolar activity in cell culture assays |
| Antibacterial Research | MRSA Treatment | Improved activity against MRSA strains |
| Organic Synthesis | Synthetic Intermediate | Facilitates diverse chemical reactions |
Mechanism of Action
The mechanism of action of 7-chloro-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives have been shown to interact with serotonin receptors, influencing neurotransmission and mood regulation . Additionally, the compound’s ability to undergo electrophilic and nucleophilic substitution reactions allows it to form covalent bonds with biomolecules, potentially altering their function .
Comparison with Similar Compounds
- 5-Chloro-1H-indole-3-carbonitrile
- 7-Bromo-1H-indole-5-carbonitrile
- 5-Fluoro-1H-indole-2-carbonitrile
Comparison: 7-Chloro-1H-indole-5-carbonitrile is unique due to the specific positioning of the chloro and cyano groups on the indole ring. This structural arrangement can influence its reactivity and biological activity compared to other similar compounds. For instance, the presence of the chloro group at the 7th position may enhance its electrophilic substitution reactions, while the cyano group at the 5th position can affect its nucleophilic substitution reactions .
Biological Activity
7-Chloro-1H-indole-5-carbonitrile is a member of the indole family, which is renowned for its diverse biological activities and applications in medicinal chemistry. The compound's structure features a chlorine atom at the seventh position and a carbonitrile group at the fifth position of the indole ring, contributing to its unique chemical properties and biological interactions. This article explores the biological activity of 7-chloro-1H-indole-5-carbonitrile, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
- Molecular Formula : C8H6ClN
- Molecular Weight : 176.60 g/mol
The biological activity of 7-chloro-1H-indole-5-carbonitrile is primarily attributed to its interaction with various biological targets. The compound has shown potential in:
- Inhibition of Protein Kinases : It acts as a ligand for specific kinases such as DYRK1A, which is implicated in various cellular processes including cell proliferation and apoptosis.
- Anticancer Activity : Research indicates that it can induce apoptosis in cancer cell lines, demonstrating significant antiproliferative effects.
Biological Activity Overview
The biological activities associated with 7-chloro-1H-indole-5-carbonitrile can be summarized as follows:
Case Studies and Research Findings
Several studies have highlighted the efficacy of 7-chloro-1H-indole-5-carbonitrile:
- Anticancer Studies : In vitro assays demonstrated that 7-chloro-1H-indole-5-carbonitrile significantly inhibits the growth of MCF cancer cell lines with an IC50 value indicative of its potency. Flow cytometry confirmed that the compound promotes apoptotic pathways in these cells .
- DYRK1A Inhibition : A study evaluated several indole derivatives, including 7-chloro-1H-indole-5-carbonitrile, for their ability to inhibit DYRK1A activity in cell cultures. The compound showed minimal cytotoxicity at concentrations effective for inhibition, suggesting a favorable therapeutic window .
- Antimicrobial Activity : Preliminary screening revealed that 7-chloro-1H-indole-5-carbonitrile has notable efficacy against Mycobacterium tuberculosis strains, demonstrating potential as an antimicrobial agent .
Comparative Analysis with Related Compounds
The following table compares 7-chloro-1H-indole-5-carbonitrile with similar indole derivatives regarding their biological activities:
| Compound Name | Position of Chlorine/Bromine | Biological Activity |
|---|---|---|
| 7-Chloro-1H-indole-5-carbonitrile | Position 7 | Anticancer, DYRK1A inhibition |
| 5-Chloro-1H-indole-3-carbonitrile | Position 5 | Antitumor properties |
| 6-Bromo-1H-indole | Position 6 | Antitumor activity |
| 7-Bromo-1H-indole | Position 7 | Similar reactivity but different halogen effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
